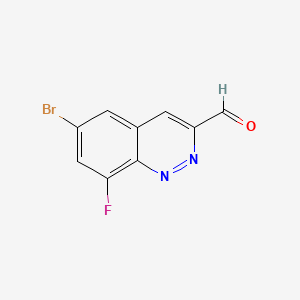
6-Bromo-8-fluorocinnoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-fluorocinnoline-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H4BrFN2O. It is a derivative of cinnoline, a nitrogen-containing aromatic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluorocinnoline-3-carbaldehyde typically involves the bromination and fluorination of cinnoline derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the cinnoline ring under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluorocinnoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-Bromo-8-fluorocinnoline-3-carboxylic acid.
Reduction: 6-Bromo-8-fluorocinnoline-3-methanol.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-fluorocinnoline-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluorocinnoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole-3-carbaldehyde: A structurally similar compound with bromine substitution at the indole ring.
8-Fluoroquinoline-3-carbaldehyde: A quinoline derivative with fluorine substitution.
Uniqueness
6-Bromo-8-fluorocinnoline-3-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms in the cinnoline ring. This dual substitution enhances its reactivity and potential as a versatile intermediate in organic synthesis. Its unique structure also contributes to its distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H4BrFN2O |
|---|---|
Molecular Weight |
255.04 g/mol |
IUPAC Name |
6-bromo-8-fluorocinnoline-3-carbaldehyde |
InChI |
InChI=1S/C9H4BrFN2O/c10-6-1-5-2-7(4-14)12-13-9(5)8(11)3-6/h1-4H |
InChI Key |
WFHKMBGWGALOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=NC2=C(C=C1Br)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


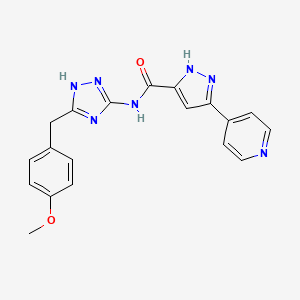
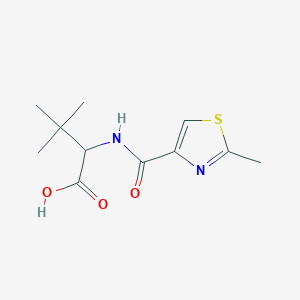
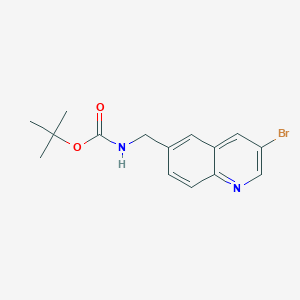
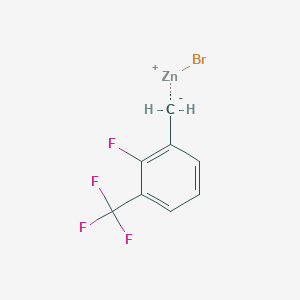
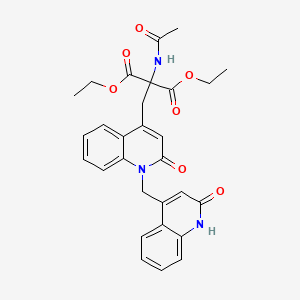
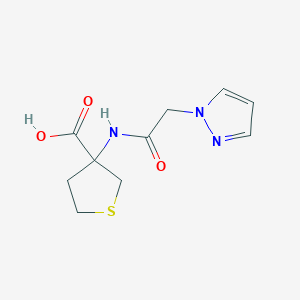

![(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)

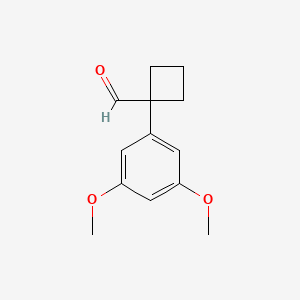
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
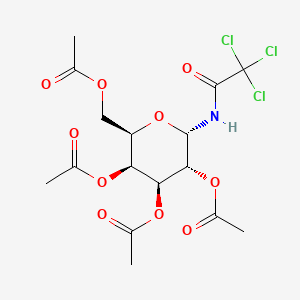
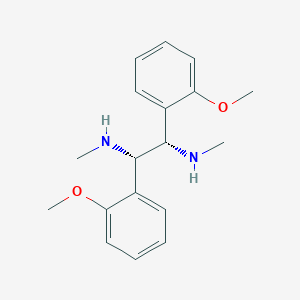
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
